Cas no 2757917-01-2 (5-Fluoroquinoline-8-sulfonyl fluoride)

5-Fluoroquinoline-8-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2757917-01-2
- EN300-27116987
- 5-fluoroquinoline-8-sulfonyl fluoride
- 5-Fluoroquinoline-8-sulfonyl fluoride
-
- インチ: 1S/C9H5F2NO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H
- InChIKey: MQUGAWBCWOBGFQ-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(C2=CC=CN=C12)F)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 229.00090590g/mol
- どういたいしつりょう: 229.00090590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-Fluoroquinoline-8-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27116987-2.5g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 2.5g |
$2043.0 | 2023-09-11 | ||
Enamine | EN300-27116987-10g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 10g |
$4483.0 | 2023-09-11 | ||
Enamine | EN300-27116987-5g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 5g |
$3023.0 | 2023-09-11 | ||
Enamine | EN300-27116987-0.25g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 0.25g |
$959.0 | 2023-09-11 | ||
Enamine | EN300-27116987-0.1g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 0.1g |
$917.0 | 2023-09-11 | ||
Enamine | EN300-27116987-1.0g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 1.0g |
$1086.0 | 2023-07-06 | ||
Enamine | EN300-27116987-10.0g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 10.0g |
$4667.0 | 2023-07-06 | ||
Enamine | EN300-27116987-5.0g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 5.0g |
$3147.0 | 2023-07-06 | ||
Enamine | EN300-27116987-0.5g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 0.5g |
$1001.0 | 2023-09-11 | ||
Enamine | EN300-27116987-1g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 1g |
$1043.0 | 2023-09-11 |
5-Fluoroquinoline-8-sulfonyl fluoride 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
5-Fluoroquinoline-8-sulfonyl fluorideに関する追加情報
Introduction to 5-Fluoroquinoline-8-sulfonyl fluoride (CAS No. 2757917-01-2)
5-Fluoroquinoline-8-sulfonyl fluoride, identified by its Chemical Abstracts Service (CAS) number 2757917-01-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 5-position and a sulfonyl fluoride group at the 8-position enhances its chemical reactivity and functional properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of 5-Fluoroquinoline-8-sulfonyl fluoride features a quinoline core, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The presence of the fluorine atom at the 5-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its interactions with biological targets. Additionally, the sulfonyl fluoride group at the 8-position serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The fluorinated quinolines, in particular, have been extensively studied for their enhanced bioavailability and improved metabolic stability. The compound CAS No. 2757917-01-2 is no exception and has been explored in various research settings as a key intermediate in drug discovery programs.
One of the most compelling aspects of 5-Fluoroquinoline-8-sulfonyl fluoride is its utility in the synthesis of novel bioactive molecules. The sulfonyl fluoride group can be readily converted into other functional groups such as sulfonamides, sulfonates, or carboxylic acids through nucleophilic substitution reactions. This reactivity makes it an indispensable tool for medicinal chemists seeking to develop new therapeutic agents. For instance, researchers have utilized this compound to synthesize potent inhibitors of enzymes involved in cancer metabolism and infectious diseases.
Recent studies have highlighted the potential of 5-Fluoroquinoline-8-sulfonyl fluoride in developing next-generation antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. Quinoline derivatives have long been known for their antibacterial properties, and the introduction of fluorine atoms has further enhanced their efficacy against resistant strains. The fluorine atom at the 5-position increases the lipophilicity of the molecule, facilitating better cell membrane penetration and intracellular accumulation.
The sulfonyl fluoride group in CAS No. 2757917-01-2 also contributes to its antimicrobial activity by modulating interactions with bacterial enzymes and cellular targets. For example, studies have shown that fluorinated quinolines can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. By targeting these critical enzymes, 5-Fluoroquinoline-8-sulfonyl fluoride derivatives exhibit potent bactericidal effects against both Gram-positive and Gram-negative bacteria.
Beyond its applications in antimicrobial research, 5-Fluoroquinoline-8-sulfonyl fluoride has also been explored in anticancer drug development. Cancer cells often exhibit altered metabolic pathways that can be exploited for therapeutic intervention. Quinoline derivatives have shown promise in inhibiting key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) and hexokinase. The fluorine atom enhances binding affinity to these enzymes by improving hydrophobic interactions and electronic complementarity.
In addition to its role as a synthetic intermediate, CAS No. 2757917-01-2 has been investigated for its potential in developing targeted therapies for neurological disorders. Quinoline derivatives have demonstrated neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. The sulfonyl fluoride group facilitates further derivatization to create molecules that can cross the blood-brain barrier and interact with central nervous system targets.
The synthesis of 5-Fluoroquinoline-8-sulfonyl fluoride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include fluorination reactions at the 5-position followed by sulfonylation at the 8-position using appropriate sulfonylation agents such as chlorosulfonic acid or sulfur trioxide complexes. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
The chemical reactivity of CAS No. 2757917-01-2 makes it a valuable building block for drug discovery programs targeting various diseases. Its ability to undergo selective functionalization allows medicinal chemists to explore diverse chemical space and identify novel lead compounds with improved pharmacological profiles. Collaborative efforts between academic researchers and pharmaceutical companies have led to several promising candidates derived from this compound that are currently undergoing preclinical evaluation.
In conclusion,5-Fluoroquinoline-8-sulfonyl fluoride (CAS No. 2757917-01-2) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable it to serve as a key building block for synthesizing bioactive molecules with applications ranging from antibiotics to anticancer agents and neurological therapies. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly important role in addressing unmet medical needs.
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